2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

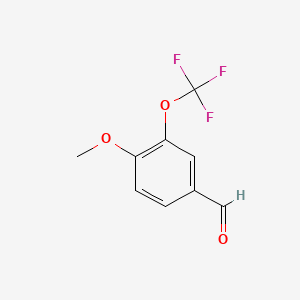

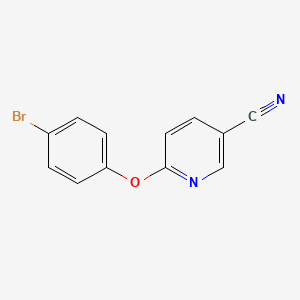

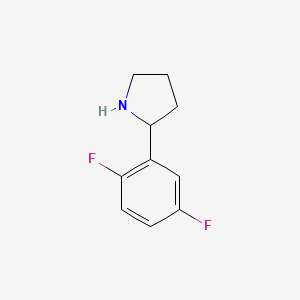

The compound “2-(2-Bromophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It contains a bromophenyl group, a trifluoromethyl group, and an acetophenone group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromophenyl and trifluoromethyl groups, and the formation of the acetophenone moiety .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and trifluoromethyl groups, both of which are electron-withdrawing and could potentially activate the molecule towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly quite volatile .Wissenschaftliche Forschungsanwendungen

Synthesis and Antipathogenic Properties

One area where 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone derivatives have been utilized is in the synthesis of acylthioureas with potential antipathogenic properties. These compounds have been tested for their interaction with bacterial cells, demonstrating significant activity, particularly against strains known for biofilm growth like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Crystallographic Studies

Crystallographic studies of derivatives of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, have provided insights into the molecular structure and stabilization mechanisms of these compounds. The analysis of the dihedral angles and interactions such as CH2—H⋯π contributes to understanding the molecular geometry and properties of these compounds (Choi, Seo, Son, & Lee, 2007).

Carbonic Anhydrase Inhibitory Properties

The derivatives of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone have been studied for their inhibitory properties on human cytosolic carbonic anhydrase II (hCA II), a crucial enzyme involved in various physiological processes. The compounds demonstrated effective inhibitory activity, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Organic Syntheses

These compounds are also significant in organic synthesis processes. For instance, their role in the preparation of derivatives like 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole showcases their utility in synthesizing complex molecules, which can have various scientific and industrial applications (Wong, Yuen, Choy, So, & Kwong, 2017).

Physico-Chemical and Spectroscopic Properties

Studies have explored the impact of biofield energy treatment on the physical, thermal, and spectral properties of 4-bromoacetophenone, a derivative of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone. These studies contribute to understanding how external factors can influence the properties and stability of these compounds (Trivedi et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-4-2-1-3-11(13)9-14(20)10-5-7-12(8-6-10)15(17,18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRAWMKYYCBNQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642315 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone | |

CAS RN |

898784-18-4 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)